molecular formula C14H13N5OS2 B10995417 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10995417
M. Wt: 331.4 g/mol
InChI Key: SRSZLMADGKXQGD-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, also known by its chemical formula C₁₄H₁₀N₆OS₂, is a fascinating compound with diverse applications. Let’s explore its properties and uses.

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common approach involves the condensation of 5-cyclopropyl-1,3,4-thiadiazol-2-amine with 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid. The reaction typically occurs under specific conditions, such as reflux in a suitable solvent, with appropriate catalysts and reagents.

Industrial Production:: In industrial settings, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide may be synthesized using continuous-flow processes or large-scale batch reactions. Optimization of reaction parameters ensures efficient production.

Chemical Reactions Analysis

Reactivity:: This compound participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the thiadiazole ring may yield the corresponding amine.

    Substitution: Substituents on the pyrazole ring can be modified through substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) and appropriate solvents.

Major Products:: The major products depend on the specific reaction conditions. Oxidation may yield sulfoxides or sulfones, while reduction leads to the corresponding amine.

Scientific Research Applications

Chemistry::

    Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development due to its unique structure.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine::

    Anticancer Properties: Investigations suggest that this compound exhibits promising anticancer activity.

    Anti-inflammatory Effects: It could be relevant in managing inflammatory conditions.

Industry::

    Agrochemicals: The compound’s properties make it interesting for agrochemical applications.

    Materials Science: Its structural features may find use in material synthesis.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular pathways related to cancer, inflammation, or other biological processes.

Comparison with Similar Compounds

While N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is unique, similar compounds include other thiadiazole derivatives and pyrazole-based molecules.

Properties

Molecular Formula

C14H13N5OS2

Molecular Weight

331.4 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C14H13N5OS2/c1-19-10(7-9(18-19)11-3-2-6-21-11)12(20)15-14-17-16-13(22-14)8-4-5-8/h2-3,6-8H,4-5H2,1H3,(H,15,17,20)

InChI Key

SRSZLMADGKXQGD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=NN=C(S3)C4CC4

Origin of Product

United States

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